

# 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol chemical properties

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## Compound of Interest

Compound Name: 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

Cat. No.: B129282

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## Technical Guide: 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol**, targeted at researchers, scientists, and professionals in drug development.

## Core Chemical Properties

**1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** is a fluorinated alcohol with the chemical formula C7H3F13O4 and a molecular weight of approximately 398.08 g/mol .<sup>[1][2]</sup> Its unique structure, characterized by a perfluorinated ether chain and a terminal primary alcohol group, imparts properties of both fluorocarbons and alcohols. This compound is also known by its synonyms, including 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol and Fluorinated triethylene glycol monomethyl ether.<sup>[2]</sup> It is registered under the CAS number 147492-57-7.<sup>[1]</sup>

## Quantitative Physicochemical Data

A summary of the key quantitative properties of **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C7H3F13O4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	398.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	147492-57-7	<a href="#">[1]</a>
Boiling Point	140-142 °C	<a href="#">[2]</a>
Density (Predicted)	1.717 ± 0.06 g/cm³	<a href="#">[2]</a>
Physical Form	Liquid	
pKa (Predicted)	13.14 ± 0.10	<a href="#">[2]</a>
XLogP3-AA	4.2	<a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	17	<a href="#">[3]</a>
Rotatable Bond Count	8	<a href="#">[3]</a>
Topological Polar Surface Area	47.9 Å²	<a href="#">[3]</a>

## Experimental Protocols and Methodologies

Detailed, standardized experimental protocols for the synthesis and characterization of **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** are not readily available in the public domain. However, insights into relevant methodologies can be gleaned from related literature and general practices for handling and analyzing fluorinated compounds.

## Synthesis

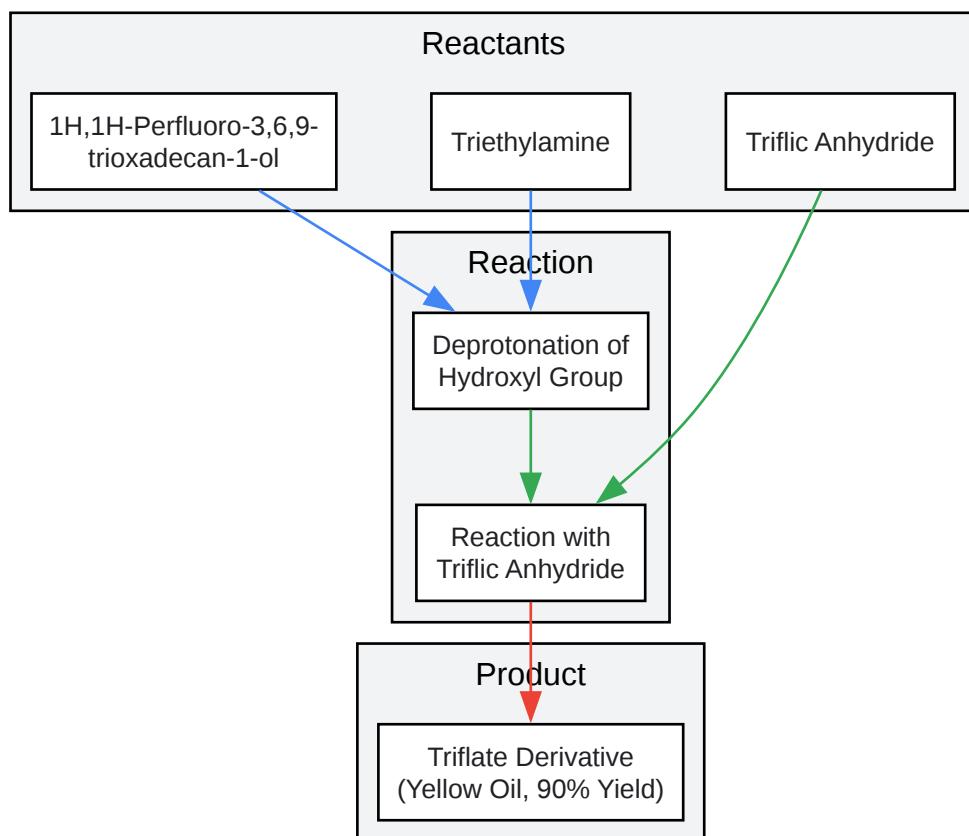
A specific reaction involving **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** has been described in the context of preparing a triflate derivative for subsequent conjugation.[\[3\]](#) This procedure provides a glimpse into the reactivity of the terminal hydroxyl group.

Experimental Protocol: Synthesis of the Triflate Derivative

- Reactants: **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol**, triethylamine, and triflic anhydride.
- Procedure: The alcohol is reacted with triethylamine and triflic anhydride. Triethylamine acts as a base to deprotonate the hydroxyl group, facilitating the reaction with triflic anhydride to form the triflate.[3]
- Outcome: This reaction was reported to yield a yellow oil with a 90% yield, requiring no further purification.[3]

This protocol highlights a method for the chemical modification of the alcohol, which is a common step in the synthesis of more complex molecules for various applications.

### Synthesis of Triflate Derivative



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Synthesis of the triflate derivative.

## Characterization and Analytical Methods

The characterization of perfluoroalkoxy alcohols like **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** typically involves a combination of spectroscopic and chromatographic techniques. Due to their volatility, gas chromatography-mass spectrometry (GC-MS) is a suitable method for their analysis. Specifically, GC-MS/MS with positive chemical ionization (PCI) can be employed to enhance sensitivity and selectivity for determining fluorotelomer alcohols.

For the determination of total fluorine content, Combustion Ion Chromatography (CIC) is a powerful technique.<sup>[4]</sup> This method involves the high-temperature oxidation of the sample and subsequent analysis of the combustion products.<sup>[4]</sup>

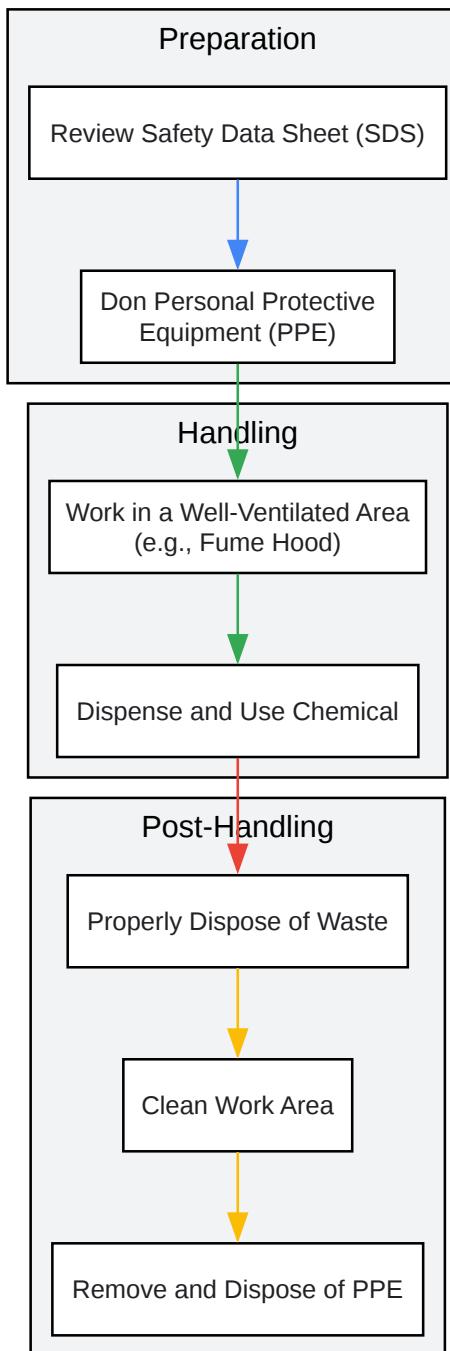
## Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** has a direct role in biological signaling pathways or possesses intrinsic biological activity. Its use has been documented in the formulation of perfluorocarbon nanoemulsions for in vitro cell labeling and subsequent detection by 19F-MRI.<sup>[3]</sup> In this application, the compound serves as a component of the imaging agent rather than a biologically active molecule.

## Safety and Handling

According to available safety data, **1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol** is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

## Handling and Safety Workflow

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Recommended handling and safety workflow.

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